molecular formula C12H9F3N2O3 B5652244 3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide

3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B5652244
M. Wt: 286.21 g/mol
InChI Key: GPFYQGXIZIEZTE-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide is an organic compound with a complex structure that includes a trifluoromethoxy group, an oxazole ring, and a carboxamide group

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using specific reagents that facilitate the incorporation of this functional group.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethoxy group and have similar chemical properties.

    Oxazole derivatives: Compounds with an oxazole ring can have similar reactivity and applications.

    Carboxamide derivatives: These compounds share the carboxamide group and can have similar biological activities.

Uniqueness

3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-7-6-10(20-17-7)11(18)16-8-2-4-9(5-3-8)19-12(13,14)15/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFYQGXIZIEZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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